molecular formula C15H21NO4S B5382137 N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide

N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B5382137
M. Wt: 311.4 g/mol
InChI Key: JAITWIHODGDGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels and transporters.

Mechanism of Action

N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein, causing a conformational change that prevents chloride ions from passing through the channel or transporter. The exact mechanism of action is still not fully understood, but it is believed to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell volume regulation, acid-base balance, and neuronal excitability. N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels and transporters, allowing researchers to study the specific role of these proteins in various physiological processes. However, one limitation is that N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide can have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

For research on N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide include further elucidation of its mechanism of action, development of more selective inhibitors of chloride channels and transporters, and investigation of its potential therapeutic applications in various diseases. Additionally, research on the off-target effects of N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide and other chloride channel inhibitors could lead to the development of new drugs with fewer side effects.

Synthesis Methods

N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzenesulfonyl chloride with diethyl acetylenedicarboxylate, followed by reaction with sodium methoxide and then with ammonia. The final product is obtained through recrystallization.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide has been widely used in scientific research for its ability to inhibit chloride channels and transporters, which are involved in a variety of physiological processes such as cell volume regulation, acid-base balance, and neuronal excitability. N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide has been used to study the role of chloride channels and transporters in various diseases such as cystic fibrosis, epilepsy, and hypertension.

properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)14-10-9-12(19-4)11-13(14)20-5/h1,9-11,16H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAITWIHODGDGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.